5-(Hydroxymethyl)pyrazinecarboxamide

Description

Systematic IUPAC Nomenclature and Structural Representation

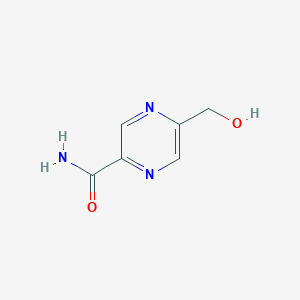

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is 5-(hydroxymethyl)pyrazine-2-carboxamide, which precisely describes the positioning of substituents on the pyrazine ring system. This nomenclature indicates that the hydroxymethyl group (-CH₂OH) is located at position 5 of the pyrazine ring, while the carboxamide group (-CONH₂) occupies position 2.

The structural representation of this compound reveals a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 4 positions of the ring system. The compound exhibits a planar ring structure characteristic of aromatic pyrazines, with the hydroxymethyl substituent extending perpendicular to the ring plane. The carboxamide functionality introduces additional hydrogen bonding capabilities through both the carbonyl oxygen and the amino group, significantly influencing the compound's physical and chemical properties.

The canonical SMILES representation C1=C(N=CC(=N1)C(=O)N)CO provides a linear notation that unambiguously describes the molecular connectivity. This notation confirms the attachment of the hydroxymethyl group to carbon atom 5 and the carboxamide group to carbon atom 2 of the pyrazine ring system. The InChI identifier InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11) further validates the structural integrity and provides a standardized method for computational chemical database searches.

Properties

IUPAC Name |

5-(hydroxymethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGKQVAVEDQFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653364 | |

| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412277-94-2 | |

| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 5-(Hydroxymethyl)pyrazinecarboxamide is the bacterium Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The compound is highly specific and is active only against Mycobacterium tuberculosis .

Mode of Action

this compound diffuses into active Mycobacterium tuberculosis that express pyrazinamidase enzyme. This enzyme converts this compound to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate .

Pharmacokinetics

It is known that the compound is bioavailable and is metabolized in the liver . The elimination half-life is approximately 9 to 10 hours, and the compound is excreted through the kidneys .

Result of Action

The action of this compound results in the inhibition of growth and replication of Mycobacterium tuberculosis . This is due to the disruption of fatty acid synthesis, which is essential for the bacterium’s survival and proliferation .

Action Environment

The action of this compound is influenced by the pH of the environment. The compound is active only at a slightly acidic pH

Biochemical Analysis

Biochemical Properties

5-(Hydroxymethyl)pyrazinecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes that are involved in oxidation-reduction reactions. For instance, it has been observed to interact with alcohol oxidase, which catalyzes the oxidation of alcohols to aldehydes. This interaction is crucial for the conversion of this compound to its corresponding aldehyde form, which can further participate in other biochemical pathways.

Additionally, this compound can interact with laccase, a multicopper oxidase enzyme that catalyzes the oxidation of phenolic and non-phenolic substrates. This interaction is important for the biotransformation of this compound in various biochemical processes. The nature of these interactions involves the formation of enzyme-substrate complexes, which facilitate the catalytic activity of the enzymes and the subsequent biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating cell growth, differentiation, and apoptosis.

Furthermore, this compound has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, such as cell cycle regulation, DNA repair, and stress response. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the binding of this compound to specific enzymes, such as alcohol oxidase and laccase, which leads to the formation of enzyme-substrate complexes and subsequent catalytic reactions.

Additionally, this compound can inhibit or activate enzymes involved in various biochemical pathways. For example, it has been shown to inhibit the activity of fatty acid synthase, an enzyme involved in lipid biosynthesis, thereby affecting lipid metabolism. Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its stability can be affected by factors such as pH, temperature, and the presence of other reactive compounds.

Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity. These effects can vary depending on the concentration and duration of exposure, as well as the specific cell type being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function, such as enhancing cell proliferation and reducing oxidative stress. High doses of this compound can lead to toxic or adverse effects, including cell death, inflammation, and organ damage.

Threshold effects have been observed in animal studies, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. It is important to carefully monitor and adjust the dosage of this compound in animal models to ensure its safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidation-reduction reactions and lipid metabolism. The compound interacts with enzymes such as alcohol oxidase and laccase, which catalyze its conversion to aldehyde and other metabolites. These metabolic pathways are essential for the biotransformation and elimination of this compound from the body.

Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes and changing the levels of important metabolites. This can have significant implications for cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins. These transporters facilitate the uptake and efflux of this compound, thereby regulating its intracellular concentration and distribution.

Furthermore, this compound can bind to specific proteins within the cell, which can influence its localization and accumulation in different cellular compartments. This binding interaction is important for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. Studies have shown that this compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The localization of this compound can affect its activity and function, as it may interact with different biomolecules and participate in various biochemical processes depending on its subcellular location.

Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a crucial role in directing this compound to specific compartments within the cell. These modifications can also regulate the stability and activity of the compound, thereby influencing its overall biochemical and cellular effects.

Biological Activity

5-(Hydroxymethyl)pyrazinecarboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H8N2O2

- Molecular Weight : 140.14 g/mol

The compound features a pyrazine ring with a hydroxymethyl group and a carboxamide functional group, which contribute to its biological properties.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their function. For example, it has been noted to interact with RNA-dependent RNA polymerase (RdRp), which is crucial in viral replication processes.

- Receptor Modulation : It can modulate receptor activities by interacting with specific binding sites, potentially influencing various signaling pathways .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antiviral Activity : The compound has shown promising results against Hepatitis C virus (HCV), with derivatives exhibiting significant inhibitory effects on HCV RdRp, suggesting potential as an antiviral agent .

- Neuroprotective Effects : Studies indicate that it may protect neural cells from oxidative stress and apoptosis, enhancing cell viability under harmful conditions. For instance, it has been reported to inhibit apoptosis in PC12 cells by modulating mitochondrial pathways .

- Anticancer Properties : Various derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 and A549, with IC50 values indicating potent activity. For instance, certain derivatives showed IC50 values as low as 0.13 μM against A549 cells .

Case Studies and Experimental Findings

Several studies have explored the efficacy of this compound and its derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Beaulieu et al. (2023) | Derivative 1 | HCV RdRp Inhibition | 58 μM |

| Rong et al. (2023) | Derivative 2 | HCV RdRp Inhibition | 0.69 μM |

| Zhang et al. (2023) | Compound 15 | Neuroprotection in HMEC-2 cells | EC50 = 3.55 μM |

| Srilaxmi et al. (2023) | Compound 49 | Anticancer activity against A549 | IC50 = 0.13 μM |

These findings highlight the potential of the compound in various therapeutic contexts.

Comparison with Similar Compounds

Comparison with Similar Pyrazinecarboxamide Derivatives

Structural and Functional Differences

The biological and physicochemical properties of pyrazinecarboxamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Lipophilicity :

Spectral and Crystallographic Data :

- Studies on analogs like N-[(4-trifluoromethyl)phenyl]pyrazine-2-carboxamide () reveal strong hydrogen-bonding interactions via carboxamide and substituent groups, critical for stabilizing protein-ligand complexes .

Preparation Methods

Esterification Step

- Starting Material: 5-Methylpyrazinecarboxylic acid

- Reagents: Ethanol and sulfuric acid or acidic cation exchange resins (e.g., AMBERLYST® 15)

- Conditions: Reflux at 78°C for 8–16 hours under nitrogen atmosphere

- Outcome: Formation of 5-methylpyrazinecarboxylic acid ethyl ester with yields up to 84%

- Process Notes: The reaction mixture is cooled, neutralized with sodium bicarbonate, and the ester is isolated by filtration and washing with cold methanol.

Catalytic Oxidation to Hydroxymethyl Derivative

- Catalysts: Tungstate or molybdate catalysts in homogeneous aqueous solution

- Oxidant: 35% hydrogen peroxide

- pH Range: 2.5 to 7, adjusted using aqueous sulfuric acid

- Temperature: Approximately 70°C

- Procedure: The ester is dissolved in water with catalyst, hydrogen peroxide is added, and the mixture is stirred to achieve oxidation of the methyl group to hydroxymethyl

- Outcome: Formation of 5-(Hydroxymethyl)pyrazinecarboxylic acid ethyl ester or related intermediates.

Conversion to this compound

Following oxidation, the ester or acid intermediates are converted to the target amide.

Hydrolysis and Amidation

- Hydrolysis: The oxidized ester is treated with aqueous alkali (e.g., sodium hydroxide) at controlled temperatures (0–50°C) to hydrolyze the ester to the acid or its salt.

- pH Adjustment: Acidification with concentrated hydrochloric acid to pH below 7 to precipitate the acid or amide salt.

- Amidation: Reaction with ammonia or ammonium salts under reflux conditions to convert the acid or ester to the carboxamide functionality.

- Isolation: Precipitation and filtration of the amide product, followed by washing and drying.

Alternative Amidation via Mixed Anhydride (Literature Reference)

- Preparation of this compound can also be achieved by peracid oxidation of 5-methylpyrazinecarboxamide (prepared from a mixed anhydride intermediate) followed by basic hydrolysis and pH adjustment.

Salt Formation and Purification

The final compound can be isolated as pharmaceutically acceptable salts to improve stability and handling.

- Salts: Sodium, potassium, or glucamine salts of this compound

- Preparation: Addition of sodium or potassium trimethylsilanolate to the oxidized ester solution in ether solvents such as tetrahydrofuran (THF) or diethyl ether, followed by precipitation and filtration.

- Purification: Washing with cold solvents and drying under vacuum at 60–65°C yields high-purity salts with yields up to 96%.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | 5-Methylpyrazinecarboxylic acid, ethanol, sulfuric acid, reflux 8–16 h | 84 | Acid neutralized post-reaction, ester isolated by filtration |

| Catalytic Oxidation | Tungstate/molybdate catalyst, H2O2 (35%), pH 2.5–7, 70°C | N/A | Converts methyl group to hydroxymethyl |

| Hydrolysis and Amidation | NaOH aqueous solution, acidification with HCl, ammonia reflux | N/A | Converts ester/acid to carboxamide |

| Salt Formation and Purification | Sodium/potassium trimethylsilanolate, THF or ether, vacuum drying | 72–96 | Produces pharmaceutically acceptable salts |

Q & A

Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)pyrazinecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, starting with functionalization of pyrazine cores. For example:

- Step 1 : Aminomethylation via nucleophilic substitution using reagents like methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride, followed by sulfonylation or hydroxymethylation .

- Step 2 : Hydrolysis or esterification to introduce the hydroxymethyl and carboxamide groups.

- Optimization : Monitor reactions using thin-layer chromatography (TLC) and optimize pH, temperature (e.g., room temperature for sulfonylation), and solvent polarity (e.g., dichloromethane for solubility) .

- Purification : Column chromatography or recrystallization, with purity confirmed via NMR (>95% purity) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydroxymethyl (-CH₂OH) and carboxamide (-CONH₂) groups. Key peaks: ~δ 4.5 ppm (CH₂OH), δ 8.3–8.8 ppm (pyrazine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Bands at ~3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are used to assess its pharmacological potential?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like DGAT1 or corrosion-related proteins .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., DGAT1 inhibition at µM concentrations) .

- Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) shows 93.5% efficiency at 1.0 mM in acidic environments .

- Structural Analogs : Compare with pyrazinecarboxamide derivatives (e.g., AZD7687) to refine structure-activity relationships (SAR) .

Q. What strategies can resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Control variables like pH (e.g., 0.5 M HCl for corrosion studies), temperature, and cell lines .

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on:

| Variable | Study A (DGAT1) | Study B (Corrosion) |

|---|---|---|

| Concentration | 1–10 µM | 0.25–1.0 mM |

| Efficiency/IC₅₀ | 85% inhibition | 93.5% efficiency |

- Computational Validation : Density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Q. How can computational methods predict the reactivity and interactions of this compound?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Example: Hydroxymethyl group as a reactive site for derivatization .

- Molecular Dynamics (MD) : Simulate binding to DGAT1 (PDB: 1KMS) to assess stability of hydrogen bonds (e.g., with Asp130) .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., logP < 3 for solubility) .

Q. What are the best practices for handling and storing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.